molecular formula C16H20ClNO B1446973 3-[(2-Naphthyloxy)methyl]piperidine hydrochloride CAS No. 1706435-72-4

3-[(2-Naphthyloxy)methyl]piperidine hydrochloride

Cat. No.: B1446973
CAS No.: 1706435-72-4
M. Wt: 277.79 g/mol
InChI Key: JLTHHTJBQBSDDO-UHFFFAOYSA-N
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Description

3-[(2-Naphthyloxy)methyl]piperidine hydrochloride is a chemical compound with the molecular formula C16H20ClNO. It is a derivative of piperidine, a six-membered heterocycle containing one nitrogen atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2-Naphthyloxy)methyl]piperidine hydrochloride typically involves the reaction of 2-naphthol with piperidine in the presence of a suitable base. The reaction proceeds through the formation of an intermediate, which is then treated with hydrochloric acid to yield the hydrochloride salt .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, crystallization, and purification to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

3-[(2-Naphthyloxy)methyl]piperidine hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions may vary depending on the desired product, but typically involve controlled temperatures and specific solvents .

Major Products Formed

The major products formed from these reactions include naphthoquinone derivatives, reduced piperidine compounds, and various substituted piperidines, depending on the specific reaction and conditions used .

Scientific Research Applications

3-[(2-Naphthyloxy)methyl]piperidine hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biological targets.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-[(2-Naphthyloxy)methyl]piperidine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by binding to receptors or enzymes, thereby modulating their activity. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other piperidine derivatives such as:

Uniqueness

3-[(2-Naphthyloxy)methyl]piperidine hydrochloride is unique due to its specific chemical structure, which imparts distinct physical and chemical properties. These properties make it suitable for various applications in research and industry, distinguishing it from other similar compounds .

Properties

IUPAC Name

3-(naphthalen-2-yloxymethyl)piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO.ClH/c1-2-6-15-10-16(8-7-14(15)5-1)18-12-13-4-3-9-17-11-13;/h1-2,5-8,10,13,17H,3-4,9,11-12H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLTHHTJBQBSDDO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)COC2=CC3=CC=CC=C3C=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.79 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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